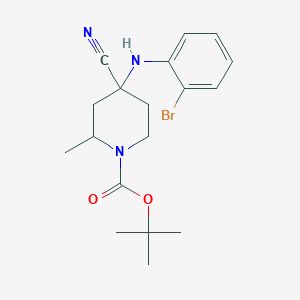

tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate

Beschreibung

tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group, a 2-bromophenylamino substituent, a cyano group, and a methyl group at the 2-position of the piperidine ring. Its molecular formula is C₁₈H₂₄BrN₃O₂, with a molecular weight of 394.3 g/mol. The tert-butyl carbamate group enhances stability and facilitates selective deprotection in synthetic workflows, while the bromine atom and cyano group contribute to its electronic and steric properties. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or other bioactive molecules requiring halogenated aromatic motifs .

Eigenschaften

Molekularformel |

C18H24BrN3O2 |

|---|---|

Molekulargewicht |

394.3 g/mol |

IUPAC-Name |

tert-butyl 4-(2-bromoanilino)-4-cyano-2-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C18H24BrN3O2/c1-13-11-18(12-20,21-15-8-6-5-7-14(15)19)9-10-22(13)16(23)24-17(2,3)4/h5-8,13,21H,9-11H2,1-4H3 |

InChI-Schlüssel |

QXVQIKKJZICBAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)(C#N)NC2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the bromophenyl group, and the addition of the cyano group. Common reagents used in these reactions include tert-butyl nitrite, aniline, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

tert-Butyl-4-((2-Bromphenyl)amino)-4-cyano-2-methylpiperidin-1-carboxylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Produkte führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind N-Bromsuccinimid (NBS) zur Bromierung und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise bestimmte Lösungsmittel und Temperaturen, um die gewünschten Produkte zu erhalten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nucleophile Substitution der Bromphenylgruppe zu einer Vielzahl substituierter aromatischer Verbindungen führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-4-((2-Bromphenyl)amino)-4-cyano-2-methylpiperidin-1-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden, was zu Veränderungen in ihrer Aktivität und nachfolgenden biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Piperidine Derivatives

Key Observations:

Halogen vs. Non-Halogenated Derivatives: The 2-bromophenyl group in the target compound provides distinct electronic and steric effects compared to non-halogenated analogs (e.g., aminophenyl in ). Bromine enhances lipophilicity (ClogP ~3.5 vs. ~2.8 for aminophenyl) and may engage in halogen bonding with biological targets .

Cyano Group Impact: The 4-cyano substituent increases polarity (cLogP reduction by ~0.5 vs. acetyl or methyl analogs) and serves as a synthetic handle for further functionalization (e.g., reduction to amine or conversion to tetrazole) .

Table 2: Inferred Properties Based on Structural Features

Biologische Aktivität

Tert-Butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C18H24BrN3O2

- CAS Number : 66967-94-0

- Molecular Weight : 396.30 g/mol

Synthesis

The synthesis of tert-butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl carbamate derivatives with 2-bromophenyl amines under controlled conditions. The process often requires specific reagents to facilitate the formation of the desired piperidine structure.

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic applications:

1. Anticancer Activity

Studies have shown that compounds similar to tert-butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in human breast cancer cells, suggesting a potential role in cancer therapy.

2. Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, potentially offering benefits in neurodegenerative diseases.

3. Enzyme Inhibition

Research has identified that this compound acts as an inhibitor of specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of neurotransmitters, which may be beneficial in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Found significant cytotoxicity against breast and lung cancer cell lines with IC50 values less than 10 µM. |

| Neuroprotection Study | Showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation in neuronal cultures treated with the compound. |

| Enzyme Inhibition Analysis | Demonstrated AChE inhibition with an IC50 value of 15 nM, suggesting potential for cognitive enhancement therapies. |

The biological activity of tert-butyl 4-((2-bromophenyl)amino)-4-cyano-2-methylpiperidine-1-carboxylate is believed to involve multiple mechanisms:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Modulation : By inhibiting enzymes like AChE, it may enhance cholinergic signaling.

- Signal Pathway Interference : It may interfere with signaling pathways involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.